A)-4-Chloro-androst-4-ene-3,17-diol
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Overview
Description
A)-4-Chloro-androst-4-ene-3,17-diol is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 4-androstenediol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A)-4-Chloro-androst-4-ene-3,17-diol typically involves the chlorination of androst-4-ene-3,17-diol. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 4-position of the steroid nucleus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
A)-4-Chloro-androst-4-ene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
A)-4-Chloro-androst-4-ene-3,17-diol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound’s anabolic effects are primarily mediated through the activation of androgen receptors, which promote muscle growth and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Chlorodehydromethylandrostenediol (CDMA): Another synthetic anabolic-androgenic steroid with similar properties.
Methylclostebol: A related compound with a similar structure and anabolic effects.
Methandriol: An anabolic steroid with comparable effects but different chemical structure.
Uniqueness
A)-4-Chloro-androst-4-ene-3,17-diol is unique due to the presence of the chlorine atom at the 4-position, which prevents aromatization and reduces the risk of estrogenic side effects. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWWWYXVUNJKIC-PZYRHHNISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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